Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)sulfanyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4OS/c1-21-8-2-4-9(5-3-8)22-11-7-6-10-17-18-12(13(14,15)16)20(10)19-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDLODPWBIAQQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring consistent quality of the final product. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its unique structure may be useful in studying biological systems or as a probe in biochemical assays.
Medicine: : It could serve as a precursor for pharmaceuticals, particularly those targeting diseases where the trifluoromethyl group plays a role.
Industry: : Its properties might be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in pharmaceuticals, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is widely utilized in medicinal chemistry. Key structural variations among analogs include:
Key Observations :
- Trifluoromethyl vs. Chloro : The -CF₃ group (present in the target compound and ) improves metabolic stability compared to -Cl, which may increase electrophilicity and reactivity .
- Sulfanyl vs.
- Phenyl Ether vs. Piperidine : The 4-methoxyphenyl ether in the target compound offers higher lipophilicity than piperidine-containing analogs (e.g., ), which may affect blood-brain barrier penetration .
Commercial and Research Relevance
Biological Activity
Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, highlighting relevant data, case studies, and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C12H9F3N4OS
- Molecular Weight : 314.286 g/mol
- CAS Number : [specific CAS number not provided in the sources]
Anticancer Potential
Research has explored the anticancer properties of triazole derivatives. For example, certain triazoles have been reported to induce apoptosis in cancer cell lines by inhibiting specific signaling pathways. The compound may share similar mechanisms of action due to its structural attributes.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Triazole derivatives are known to interfere with enzyme activity critical for various biological processes. Specifically, they may act as inhibitors of phytoene desaturase (PDS), an enzyme involved in carotenoid biosynthesis. This inhibition could provide a pathway for herbicidal applications as well as therapeutic interventions in diseases where PDS is implicated.
Table of Biological Activities
Study on Antimicrobial Efficacy
A study evaluating various triazole derivatives found that compounds with trifluoromethyl groups exhibited enhanced antimicrobial activity against several pathogens. While direct studies on this compound are needed, these findings suggest a promising avenue for further research.
Research on Anticancer Properties
In vitro studies have demonstrated that triazole-containing compounds can effectively target cancer cells by disrupting their metabolic pathways. The specific effects of this compound on cancer cell proliferation and survival warrant investigation.
Q & A
Q. Q1: What are the established synthetic routes for preparing Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves:
Core Formation : Reacting 3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazine-6-thiol with a halogenated pyridazine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the triazolopyridazine core .
Sulfanyl Ether Linkage : Coupling the thiol group with 4-methoxyphenyl ether using Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic aromatic substitution .
Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures yields the pure product.
Q. Q2: How can reaction conditions be optimized to improve yields of the sulfanyl ether linkage?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enhance coupling efficiency in Ullmann-type reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
- Temperature Control : Microwave-assisted synthesis at 100–120°C reduces reaction time from 24 hrs to 2–4 hrs .
Key Insight : Contradictory reports suggest that excessive heating (>120°C) may degrade the trifluoromethyl group, necessitating precise temperature monitoring .
Basic Characterization
Q. Q3: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C3, methoxy at C4) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 383.05) .
- HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .
Advanced Characterization
Q. Q4: How can X-ray crystallography and DFT studies resolve ambiguities in molecular conformation?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis reveals planar triazolopyridazine cores and dihedral angles between aromatic rings (e.g., 25–35° for methoxyphenyl vs. triazole) .
- DFT Calculations : B3LYP/6-31G(d) models predict electron density distribution, highlighting the electron-withdrawing effect of the trifluoromethyl group .
Q. Q5: What safety precautions are recommended for handling this compound?
Methodological Answer:
- GHS Hazards : Acute toxicity (Oral Category 4), skin corrosion (Category 1B) .
- PPE : Nitrile gloves, lab coat, and sealed goggles.
- Ventilation : Use fume hoods to avoid aerosolized particles during weighing .
Stability and Storage
Q. Q6: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂).
- Decomposition Risks : Exposure to moisture or light accelerates hydrolysis of the sulfanyl ether bond .
Structure-Activity Relationships (SAR)
Q. Q7: How does the trifluoromethyl group influence biological activity?
Methodological Answer:
- Electron Effects : The -CF₃ group enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Advanced SAR : Replacements with -Cl or -CH₃ reduce potency in enzyme inhibition assays, as shown in analogs .
Computational Modeling
Q. Q8: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina screens against kinase targets (e.g., EGFR), identifying H-bond interactions with the triazole nitrogen .
- MD Simulations : GROMACS trajectories (100 ns) assess stability of ligand-protein complexes .
Data Contradictions
Q. Q9: How can researchers resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Reproducibility Checks : Validate purity of starting materials (e.g., 3-(trifluoromethyl)pyridazine via ¹H NMR).
- Side Reaction Analysis : Byproducts like desulfurized analogs may form under acidic conditions; monitor via TLC .
Biological Mechanism
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
